molecular formula C13H13N5O2S B11477002 ethyl [3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

ethyl [3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B11477002
M. Wt: 303.34 g/mol
InChI Key: MBOIMAZSSIJTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Chemical Reactions Analysis

ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a synthetic intermediate for the development of new heterocyclic compounds.

    Biology: It exhibits significant antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: Its anticancer and anti-inflammatory properties are being explored for therapeutic applications.

    Industry: It is used in the synthesis of enzyme inhibitors and other bioactive molecules

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE is unique due to its hybrid structure combining triazole and thiadiazine. Similar compounds include:

These compounds share similar pharmacological activities but differ in their structural arrangements and specific bioactivities.

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

ethyl 2-(3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

InChI

InChI=1S/C13H13N5O2S/c1-2-20-11(19)7-10-8-21-13-16-15-12(18(13)17-10)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

MBOIMAZSSIJTFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=NC=C3

Origin of Product

United States

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